Ceruletide Diethylamine
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Overview
Description
It exerts stimulatory effects on gastric, biliary, and pancreatic secretions, as well as on certain smooth muscles . This compound is used in various scientific and medical applications due to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceruletide diethylamine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the decapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ceruletide diethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids in the peptide.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various amino acid derivatives for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound. These analogs can have different biological activities and are used in various research applications .
Scientific Research Applications
Ceruletide diethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of gastrointestinal physiology and the role of cholecystokinin in digestive processes.
Medicine: Used as a diagnostic tool for pancreatic and gall bladder function. .
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Ceruletide diethylamine acts by mimicking the natural hormone cholecystokinin. It binds to cholecystokinin receptors (CCK1 and CCK2) in the gastrointestinal system, stimulating the secretion of digestive enzymes and bile. This action facilitates the digestion of fats and proteins. Additionally, this compound has been shown to exert analgesic effects through CCK2 receptor signaling, making it a potential candidate for pain management .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin: The natural hormone that ceruletide diethylamine mimics.
Cerulein: Another name for this compound, often used interchangeably.
Gastrin: A peptide hormone similar in structure and function to cholecystokinin
Uniqueness
This compound is unique due to its high potency and specificity for cholecystokinin receptors. Unlike other similar compounds, it has a well-documented ability to stimulate digestive secretions and smooth muscle contractions. Its potential analgesic properties also set it apart from other gastrointestinal peptides .
Properties
CAS No. |
57363-15-2 |
---|---|
Molecular Formula |
C62H84N14O21S2 |
Molecular Weight |
1425.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C58H73N13O21S2.C4H11N/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-3-5-4-2/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);5H,3-4H2,1-2H3/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1 |
InChI Key |
FHDKSYKZXIFRKJ-CBCFNHQSSA-N |
Isomeric SMILES |
CCNCC.C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
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